2-Amino-4-methoxy-5-nitrobenzonitrile
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Overview
Description
2-Amino-4-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of amino, methoxy, nitro, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile typically involves the nitration of 2-Amino-4-methoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Halogenating agents, bases, and solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: 2-Amino-4-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzonitrile
- 4-Amino-2-methoxy-5-nitrobenzonitrile
- 2-Methoxy-4-nitrobenzonitrile
Uniqueness
2-Amino-4-methoxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitro groups on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-4-methoxy-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXIVHSGDCURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718986 |
Source
|
Record name | 2-Amino-4-methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-82-1 |
Source
|
Record name | 2-Amino-4-methoxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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